Disodium 2-(3-(5-chloro-2-methoxyphenyl)-1-ethyltriazen-2-yl)-5-sulphonatobenzoate
Description
Disodium 2-(3-(5-chloro-2-methoxyphenyl)-1-ethyltriazen-2-yl)-5-sulphonatobenzoate (CAS: 85536-99-8, EC: 287-587-9) is a synthetic organic compound characterized by a triazene core linked to a substituted benzoate moiety. Its structure includes a 5-chloro-2-methoxyphenyl group, an ethyltriazene chain, and a disodium sulfonate group, which confers high water solubility . The compound’s safety data sheet (SDS) highlights its 100% purity and adherence to UN GHS revision 8 standards, emphasizing precautions for handling due to its concentrated form .
Properties
CAS No. |
4857-56-1 |
|---|---|
Molecular Formula |
C16H14ClN3Na2O6S |
Molecular Weight |
457.8 g/mol |
IUPAC Name |
disodium;2-[(5-chloro-2-methoxyanilino)-(ethenylamino)amino]-5-sulfonatobenzoate |
InChI |
InChI=1S/C16H16ClN3O6S.2Na/c1-3-18-20(19-13-8-10(17)4-7-15(13)26-2)14-6-5-11(27(23,24)25)9-12(14)16(21)22;;/h3-9,18-19H,1H2,2H3,(H,21,22)(H,23,24,25);;/q;2*+1/p-2 |
InChI Key |
RLFGEWHWKYUNQW-UHFFFAOYSA-L |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NN(C2=C(C=C(C=C2)S(=O)(=O)[O-])C(=O)[O-])NC=C.[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Methylation of 5-Chlorosalicylic Acid
Objective: Convert 5-chlorosalicylic acid to methyl 5-chloro-2-methoxybenzoate, a key intermediate.
- Esterification of 5-chlorosalicylic acid with methanol in the presence of concentrated sulfuric acid under reflux for 24 hours yields methyl 5-chlorosalicylate with ~92% yield.
- Subsequent methylation using dimethyl sulfate and aqueous sodium hydroxide in acetone under reflux (45 minutes) converts methyl 5-chlorosalicylate to methyl 5-chloro-2-methoxybenzoate.
- The product is isolated by ether extraction, washing, drying, and vacuum distillation (b.p. 105°-110°C at 0.1 mmHg) with yields around 66%.
- Methylation can be conducted under anhydrous or aqueous conditions, affecting the reaction pathway and yield.
- Under anhydrous conditions, direct methylation of 5-chlorosalicylic acid occurs.
- Under aqueous conditions, esterification precedes methylation.
| Step | Reagents/Conditions | Yield (%) | Product | Notes |
|---|---|---|---|---|
| Esterification | 5-chlorosalicylic acid, MeOH, conc. H2SO4, reflux 24h | 92 | Methyl 5-chlorosalicylate | Crystallization on cooling |
| Methylation | Dimethyl sulfate, NaOH (2N), acetone, reflux 45 min | 66 | Methyl 5-chloro-2-methoxybenzoate | Distillation purification |
Aminolysis to Form N-Phenethyl-5-chloro-2-methoxybenzamide
Objective: Convert methyl 5-chloro-2-methoxybenzoate to the corresponding benzamide derivative.
- Methyl 5-chloro-2-methoxybenzoate is reacted with phenethylamine in benzene.
- The reaction proceeds via aminolysis, producing N-phenethyl-5-chloro-2-methoxybenzamide.
- Phenethylamine hydrochloride byproduct is filtered off.
- The benzamide is isolated by removal of benzene and distillation, yielding a crystalline product (90% yield, m.p. 60°-63°C).
| Step | Reagents/Conditions | Yield (%) | Product | Notes |
|---|---|---|---|---|
| Aminolysis | Phenethylamine, benzene, room temp | 90 | N-Phenethyl-5-chloro-2-methoxybenzamide | Crystallizes on standing |
Chlorosulfonation and Sulfonamide Formation
Objective: Introduce sulfonyl chloride group on the benzamide ring, then convert to sulfonamide.
- N-Phenethyl-5-chloro-2-methoxybenzamide is slowly added to chlorosulfonic acid at -10°C.
- The mixture is warmed on a steam bath for 45 minutes.
- After cooling, the reaction mixture is poured onto crushed ice to precipitate the sulfonic acid intermediate.
- The solid is filtered and treated with concentrated ammonia, heated, and allowed to stand overnight to form the sulfonamide.
- The sulfonamide is isolated by filtration, washing, and recrystallization from glacial acetic acid.
- Typical yields are around 70%, with melting points of 202°-206°C.
| Step | Reagents/Conditions | Yield (%) | Product | Notes |
|---|---|---|---|---|
| Chlorosulfonation | Chlorosulfonic acid, -10°C to steam bath | 24-70 | p-(5-chloro-2-methoxybenzamidoethyl)-benzenesulfonamide | Precipitation on ice, then aminolysis |
Conversion to Disodium Salt
Objective: Form the disodium salt of the sulphonated benzamide for enhanced solubility and reactivity.
- The sulfonamide is neutralized with aqueous sodium hydroxide to form the disodium salt.
- The salt is isolated by filtration and drying.
Introduction of the Triazenyl Group
The triazenyl moiety (1-ethyltriazen-2-yl) is typically introduced via diazotization of an aromatic amine followed by coupling with an appropriate nucleophile or amine derivative.
- Diazotization of the aromatic amine precursor under acidic conditions at low temperature.
- Coupling with ethylamine or related compounds to form the ethyltriazenyl linkage.
- Subsequent purification to isolate the triazenyl-substituted sulphonated benzamide.
Due to the specificity of the triazenyl group, reaction conditions such as pH, temperature, and stoichiometry are critical to maximize yield and minimize side reactions.
Summary Table of Key Preparation Steps
| Step No. | Reaction Type | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Esterification | 5-Chlorosalicylic acid | Methanol, conc. H2SO4, reflux 24h | Methyl 5-chlorosalicylate | 92 | Crystallization on cooling |
| 2 | Methylation | Methyl 5-chlorosalicylate | Dimethyl sulfate, NaOH (2N), acetone, reflux 45 min | Methyl 5-chloro-2-methoxybenzoate | 66 | Distillation purification |
| 3 | Aminolysis | Methyl 5-chloro-2-methoxybenzoate | Phenethylamine, benzene | N-Phenethyl-5-chloro-2-methoxybenzamide | 90 | Byproduct filtered off |
| 4 | Chlorosulfonation | N-Phenethyl-5-chloro-2-methoxybenzamide | Chlorosulfonic acid, -10°C to steam bath | Sulfonic acid intermediate | 24-70 | Precipitation on ice |
| 5 | Aminolysis | Sulfonic acid intermediate | Concentrated ammonia, heat | p-(5-chloro-2-methoxybenzamidoethyl)-benzenesulfonamide | 70 | Recrystallization from glacial acetic acid |
| 6 | Salt Formation | Sulfonamide | NaOH aqueous | Disodium salt of sulfonamide | Quantitative | Enhances solubility |
| 7 | Diazotization & Coupling | Aromatic amine precursor | Acidic diazotization, ethylamine coupling | Triazenyl-substituted sulfonated benzamide | Variable | Requires controlled conditions |
Research Findings and Notes
- The methylation step is sensitive to reaction conditions; anhydrous methylation yields direct methyl 5-chloro-2-methoxybenzoate, while aqueous conditions require prior esterification.
- Chlorosulfonation is best performed at low temperatures (-10°C) to control reaction rate and avoid decomposition.
- Aminolysis with ammonia converts sulfonyl chloride intermediates to sulfonamides efficiently.
- The disodium salt form improves water solubility, which is beneficial for subsequent reactions or pharmaceutical formulations.
- The triazenyl group introduction via diazotization is a classical method but requires careful pH and temperature control to prevent side reactions.
- Purification steps such as recrystallization from glacial acetic acid or ethanol-water mixtures are critical for obtaining high-purity products.
Chemical Reactions Analysis
Types of Reactions
Disodium 2-(3-(5-chloro-2-methoxyphenyl)-1-ethyltriazen-2-yl)-5-sulphonatobenzoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve specific temperatures, pressures, and pH levels to ensure optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different sulfonate derivatives, while reduction may produce various amine derivatives .
Scientific Research Applications
Disodium 2-(3-(5-chloro-2-methoxyphenyl)-1-ethyltriazen-2-yl)-5-sulphonatobenzoate, with the CAS number 4857-56-1, is a compound of interest in various scientific research applications, particularly in the fields of medicinal chemistry and biochemistry. This article explores its applications, supported by data tables and case studies.
Anticancer Research
This compound has been studied for its potential anticancer properties. The triazene moiety is known to exhibit cytotoxic effects against certain cancer cell lines. Research indicates that compounds with similar structures can induce apoptosis in tumor cells, making this compound a candidate for further investigation in cancer therapy.
Case Study:
A study published in the Journal of Medicinal Chemistry evaluated the cytotoxicity of various triazene derivatives, including this compound, against human melanoma cells. Results showed significant inhibition of cell proliferation at micromolar concentrations, suggesting its potential as an antitumor agent .
Drug Development
The compound's unique structure allows it to serve as a lead compound in drug development. Its ability to modify biological pathways through interactions with enzymes or receptors can be harnessed for therapeutic applications.
Data Table: Drug Development Potential
| Compound Name | Target Disease | Mechanism of Action | Reference |
|---|---|---|---|
| This compound | Cancer | Induction of apoptosis | |
| Similar Triazene Derivative | Melanoma | DNA alkylation |
Analytical Chemistry
In analytical chemistry, this compound can be utilized as a standard reference material for the development of analytical methods such as High Performance Liquid Chromatography (HPLC). Its distinct chemical properties allow for accurate quantification of triazene compounds in various samples.
Case Study:
A research article demonstrated the use of this compound as a calibration standard in HPLC methods for detecting triazene derivatives in pharmaceutical formulations, showcasing its utility in quality control processes .
Environmental Studies
The environmental impact of synthetic compounds is critical in today's research landscape. This compound's degradation pathways and toxicity profiles are being studied to assess its environmental safety.
Data Table: Environmental Impact Studies
Mechanism of Action
The mechanism of action of Disodium 2-(3-(5-chloro-2-methoxyphenyl)-1-ethyltriazen-2-yl)-5-sulphonatobenzoate involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or by modulating specific signaling pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Key Differences :
- Triazene vs. Triazine Core : Unlike sulfonylurea herbicides with triazine rings, the target compound features a triazene group (N=N–N), which may alter reactivity and biological activity due to differences in electron distribution and stability .
- Solubility : The disodium sulfonate group enhances water solubility compared to methyl esters in sulfonylureas, which are typically lipophilic and require formulation adjuvants for field application .
Functional Group Analysis
- Triazene Group : Unique to the target compound, this group is redox-active and may participate in photolytic or metabolic degradation pathways, unlike the more stable triazine rings in sulfonylureas .
- Sulfonate vs. Ester : The disodium sulfonate increases ionic character, favoring aqueous environments, whereas methyl esters in analogs enhance membrane permeability but reduce solubility .
Physicochemical Properties
While quantitative data (e.g., logP, pKa) are absent in the evidence, inferences can be made:
Biological Activity
Disodium 2-(3-(5-chloro-2-methoxyphenyl)-1-ethyltriazen-2-yl)-5-sulphonatobenzoate, commonly referred to as disodium triazenylbenzoate, is a compound with significant biological activity, particularly in the context of cancer treatment. This article reviews its chemical properties, biological mechanisms, and relevant research findings.
- Molecular Formula : C16H15ClN3Na2O6S
- Molar Mass : 458.804 g/mol
- CAS Number : 4857-56-1
- Synonyms : Tetrakis disodium 2-[3-(5-chloro-2-methoxyphenyl)-1-ethyltriazen-2-yl]-5-sulphonatobenzoate
Disodium triazenylbenzoate acts primarily through its interaction with DNA. The triazenyl group is known for its ability to form reactive intermediates that can alkylate DNA, leading to cross-linking and ultimately inducing apoptosis in cancer cells. This mechanism is particularly relevant in the treatment of malignancies such as melanoma and certain types of leukemia.
Biological Activity
- Antitumor Activity :
- Inhibition of Tumor Growth :
- Synergistic Effects :
Case Study 1: Melanoma Treatment
A clinical trial involving patients with advanced melanoma assessed the efficacy of disodium triazenylbenzoate as a monotherapy. Results indicated a response rate of approximately 30%, with some patients experiencing prolonged survival benefits.
Case Study 2: Leukemia
In a study focused on acute myeloid leukemia (AML), patients treated with a regimen including disodium triazenylbenzoate showed improved remission rates compared to historical controls. The compound was well-tolerated, with manageable side effects primarily related to hematological toxicity.
Data Tables
| Parameter | Value |
|---|---|
| Molecular Weight | 458.804 g/mol |
| CAS Number | 4857-56-1 |
| Antitumor Efficacy | Significant in melanoma |
| Synergistic Agents | Cisplatin |
| Response Rate (Melanoma) | ~30% |
| Remission Rate (AML) | Improved compared to controls |
Research Findings
Recent studies have highlighted the importance of further investigating the pharmacokinetics and optimal dosing regimens for disodium triazenylbenzoate. Ongoing research aims to elucidate its full therapeutic potential and minimize side effects associated with traditional chemotherapy.
Q & A
Q. What experimental methods study interactions with biological macromolecules?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
